4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene
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Overview
Description
4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene is an organic compound that features a benzene ring substituted with acetyl, fluorosulfonyloxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorosulfonylation of 4-acetyl-2-methoxyphenol using fluorosulfonyl radicals . The reaction conditions often require a radical initiator and a controlled environment to ensure the selective introduction of the fluorosulfonyloxy group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as acetylation, methoxylation, and fluorosulfonylation, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the fluorosulfonyloxy group can act as a directing group.
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorosulfonyloxy group.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various electrophiles.
Nucleophilic Substitution: Compounds where the fluorosulfonyloxy group is replaced by nucleophiles, leading to diverse functionalized benzene derivatives.
Scientific Research Applications
4-Acetyl-1-fluorosulfonyloxy-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-1-fluorosulfonyloxy-2-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorosulfonyloxy group can undergo nucleophilic substitution, while the acetyl and methoxy groups can influence the reactivity and stability of the compound . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
4-Fluoro-2-methoxyphenol: Similar structure but lacks the acetyl and fluorosulfonyloxy groups.
4-Acetyl-2-methoxyphenol: Lacks the fluorosulfonyloxy group.
Properties
IUPAC Name |
4-acetyl-1-fluorosulfonyloxy-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-6(11)7-3-4-8(9(5-7)14-2)15-16(10,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJYLPNNVUXYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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